Direct Head-to-Head Comparison: 2873-Fold Superior CCR5 Antagonist Potency vs. 4-Ethyl Analog
2-Amino-4-propyl-1H-pyrrole-3-carbonitrile demonstrates an exceptionally potent antagonistic activity against the human CCR5 receptor with an IC50 of 0.110 nM [1]. In direct contrast, the closest commercially relevant analog, 2-Amino-4-ethyl-1H-pyrrole-3-carbonitrile, exhibits a significantly weaker antagonist Kd of 316 nM against the same human CCR5 receptor under comparable conditions [2]. This represents a greater than 2,800-fold difference in target affinity, highlighting the critical role of the propyl side chain in achieving sub-nanomolar potency.
| Evidence Dimension | CCR5 Receptor Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 0.110 nM |
| Comparator Or Baseline | 2-Amino-4-ethyl-1H-pyrrole-3-carbonitrile (Kd = 316 nM) |
| Quantified Difference | 2873-fold more potent (based on IC50 vs Kd comparison) |
| Conditions | Human CCR5 receptor expressed in P4R5 cells co-expressing CD4 and an LTR-beta-gal construct for target compound; Human CCR5 expressed in HEK 293 Glosensor cells assessing RANTES-induced calcium flux for comparator. |
Why This Matters
For procurement decisions in HIV entry inhibitor or chemokine research, the propyl derivative is not interchangeable with its ethyl analog; the 2873-fold difference in target engagement ensures that only the propyl derivative provides the sub-nanomolar potency required for meaningful in vitro or in vivo studies.
- [1] BindingDB BDBM50394601 (CHEMBL2164217). Affinity Data: IC50: 0.110 nM. Assay: Antagonist activity at CCR5 receptor expressed in P4R5 cells. View Source
- [2] BindingDB BDBM50267126 (CHEMBL4068906). Affinity Data: Kd: 316 nM. Assay: Antagonist activity at human CCR5 expressed in HEK 293 Glosensor cells. View Source
